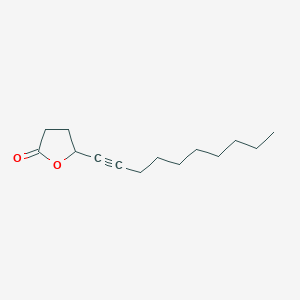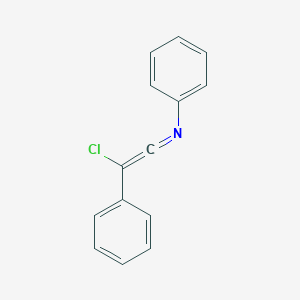
2-Chloro-N,2-diphenylethen-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,2-diphenylethen-1-imine is an organic compound characterized by the presence of a chlorine atom, two phenyl groups, and an imine group attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,2-diphenylethen-1-imine typically involves the reaction of benzophenone imine with a chlorinating agent. One common method is the reaction of benzophenone imine with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Ph}_2C=NH + \text{SOCl}_2 \rightarrow \text{Ph}_2C=NCl + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,2-diphenylethen-1-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The imine group can be reduced to an amine using reducing agents like sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
Substitution: Formation of N-substituted imines or thioimines.
Reduction: Formation of 2-chloro-N,2-diphenylethylamine.
Oxidation: Formation of oximes or nitriles.
Applications De Recherche Scientifique
2-Chloro-N,2-diphenylethen-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,2-diphenylethen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes and other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N,N-dimethylaniline
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N,N-dimethylethylamine
Uniqueness
2-Chloro-N,2-diphenylethen-1-imine is unique due to its combination of a chlorine atom, two phenyl groups, and an imine group. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the imine group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
79870-04-5 |
|---|---|
Formule moléculaire |
C14H10ClN |
Poids moléculaire |
227.69 g/mol |
InChI |
InChI=1S/C14H10ClN/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H |
Clé InChI |
YAJGTSHOFFAROD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


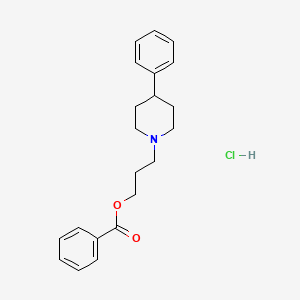
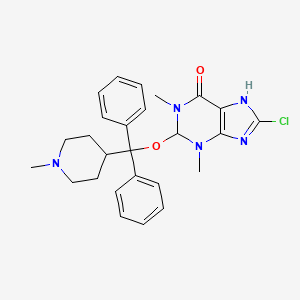


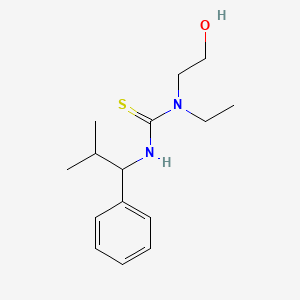
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
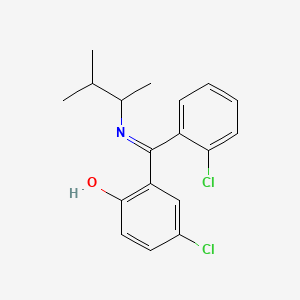
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
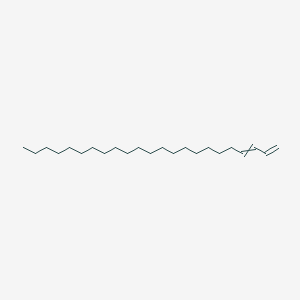
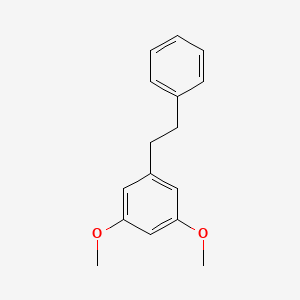
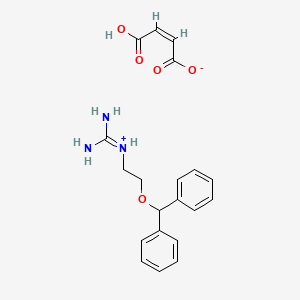
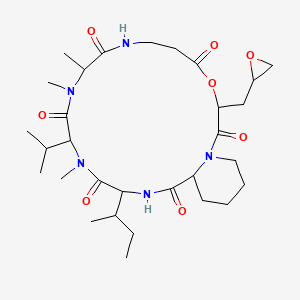
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
